![molecular formula C21H19N3O2 B2504007 3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108740-62-9](/img/structure/B2504007.png)

3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

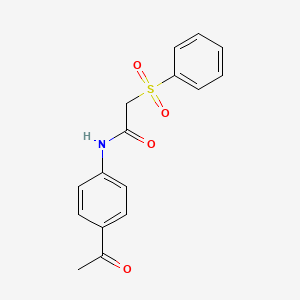

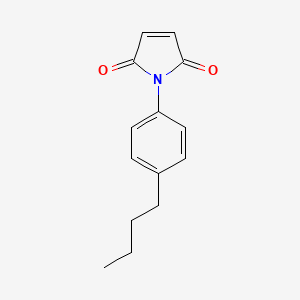

The compound "3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one" is a derivative of the pyrazolopyrazine class, which is a heterocyclic compound featuring a pyrazole ring fused to a pyrazine ring. This class of compounds has been studied for various biological activities, including anti-inflammatory, anticonvulsant, and receptor antagonist properties .

Synthesis Analysis

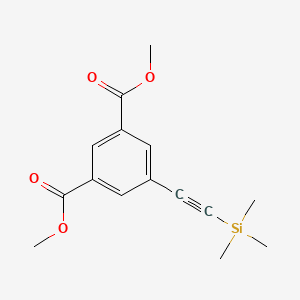

The synthesis of pyrazolopyrazine derivatives often involves multi-step reactions starting from simple precursors such as phenylacetonitriles or hydrazine derivatives. For example, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which are structurally related to the compound , involves condensation reactions, cyclization, and amination steps . Similarly, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones involves modifications at various positions of the core structure to achieve the desired biological activity .

Molecular Structure Analysis

The molecular structure of pyrazolopyrazine derivatives is characterized by the presence of multiple rings, which can be substituted with various functional groups to modulate the compound's properties. The presence of a hydroxymethyl group and a 3-methylbenzyl moiety in the compound suggests potential sites for further functionalization or interaction with biological targets .

Chemical Reactions Analysis

Pyrazolopyrazine derivatives can undergo various chemical reactions, including alkylation, acylation, and condensation, to introduce different substituents that affect their biological activity. For instance, the reaction of phenylmalononitrile with hydrazine can lead to the formation of amino-pyrazolo[1,5-a]pyrimidine derivatives, which can further react with dicarbonyl compounds to yield different side chains or linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrazine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the rings. For example, the introduction of a hydroxymethyl group may increase the compound's hydrophilicity, while the presence of a 3-methylbenzyl group could affect its lipophilicity and membrane permeability .

Applications De Recherche Scientifique

Dye Synthesis and Application to Textiles :

- The research by Rangnekar (2007) highlighted the synthesis of various pyrazolo[1,5-a]pyrazine derivatives, which were then applied as disperse dyes on polyester fibers. The fastness properties of these dyes were also studied, indicating the compound's relevance in textile chemistry (Rangnekar, 2007).

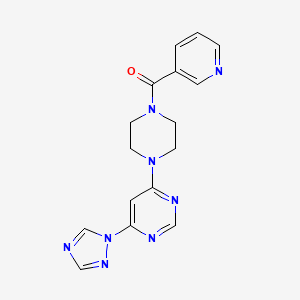

Anticancer Activity :

- Lv et al. (2012) synthesized a series of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives. Among these, a particular compound demonstrated the ability to selectively inhibit the growth of H322 lung cancer cells by inducing apoptosis, showcasing the potential medicinal applications of this chemical structure (Lv et al., 2012).

Antimicrobial Activity :

- Abdelrahman et al. (2020) conducted a study involving the synthesis of pyrazole derivatives, including those similar to 3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one. Some of these newly synthesized compounds exhibited significant antimicrobial activity against strains like S. aureus, E. coli, and C. albicans, suggesting potential use in antimicrobial treatments (Abdelrahman et al., 2020).

Propriétés

IUPAC Name |

3-(hydroxymethyl)-5-[(3-methylphenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-15-6-5-7-16(12-15)13-23-10-11-24-20(21(23)26)18(14-25)19(22-24)17-8-3-2-4-9-17/h2-12,25H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIXBXYOAZJZNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CN3C(=C(C(=N3)C4=CC=CC=C4)CO)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2503925.png)

![3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2503926.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2503927.png)

![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)

![1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503938.png)

![ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate](/img/structure/B2503940.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2503947.png)